molecular formula C12H15NO3 B157211 Methyl 4-(3-hydroxypyrrolidin-1-YL)benzoate CAS No. 134031-02-0

Methyl 4-(3-hydroxypyrrolidin-1-YL)benzoate

Cat. No.: B157211
CAS No.: 134031-02-0
M. Wt: 221.25 g/mol
InChI Key: QKWSSBBKWYKELO-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a benzoate ester derivative featuring a 3-hydroxypyrrolidine substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural motifs, which include an ester group and a hydroxylated pyrrolidine ring.

Properties

IUPAC Name

methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-2-4-10(5-3-9)13-7-6-11(14)8-13/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWSSBBKWYKELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567624
Record name Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134031-02-0
Record name Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pyrrolidine Synthesis and Subsequent Coupling

A widely adopted strategy involves synthesizing enantiomerically pure 3-hydroxypyrrolidine before coupling it to methyl 4-(bromomethyl)benzoate.

Preparation of (R)-3-Hydroxypyrrolidine

Source outlines a chiral synthesis using L-proline as a starting material:

  • Oxidation : L-proline is oxidized to (R)-pyrrolidin-3-ol using RuCl₃/NaIO₄ under acidic conditions (yield: 78%).

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.

Alkylation of Methyl 4-(Bromomethyl)benzoate

The protected 3-hydroxypyrrolidine undergoes nucleophilic substitution with methyl 4-(bromomethyl)benzoate in the presence of K₂CO₃ in DMF at 70°C:
C6H4(COOCH3)CH2Br+C4H8N(OH)C6H4(COOCH3)CH2N(C4H7O)\text{C}_6\text{H}_4(\text{COOCH}_3)\text{CH}_2\text{Br} + \text{C}_4\text{H}_8\text{N(OH)} \rightarrow \text{C}_6\text{H}_4(\text{COOCH}_3)\text{CH}_2\text{N}(\text{C}_4\text{H}_7\text{O})

  • Yield : 82–89% after deprotection with tetrabutylammonium fluoride (TBAF).

  • Purity : >98% by HPLC after recrystallization from ethyl acetate/petroleum ether.

One-Pot Reductive Amination Approach

Source describes a CeCl₃·7H₂O-catalyzed one-pot method combining methyl 4-formylbenzoate and 3-aminopyrrolidine:

  • Condensation : The aldehyde and amine form an imine intermediate in ethanol at 25°C.

  • Reduction : NaBH₄ selectively reduces the imine to the secondary amine without affecting the ester group.

  • Conditions : 20 mol% CeCl₃·7H₂O, 4 h reaction time.

  • Yield : 76% with 95% enantiomeric excess (ee).

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct coupling between methyl 4-hydroxybenzoate and 3-hydroxypyrrolidine:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF.

  • Mechanism : The hydroxyl group of the benzoate acts as a nucleophile, displacing the pyrrolidine’s hydroxyl via a phosphorane intermediate.

  • Optimization : Excess pyrrolidine (1.5 equiv) improves yield to 68%.

  • Limitation : Requires anhydrous conditions and generates stoichiometric triphenylphosphine oxide waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereocontrolScalability
Chiral Alkylation82–89>98High (R)Industrial
Reductive Amination7695ModerateLab-scale
Mitsunobu6897LowPilot-scale

Key Findings :

  • Chiral alkylation offers superior stereochemical outcomes but requires multi-step protection/deprotection.

  • Reductive amination is efficient for small-scale synthesis but struggles with ee retention above 90%.

  • Mitsunobu coupling is rapid but economically less viable due to reagent costs.

Advanced Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade material:

  • Recrystallization : Ethyl acetate/petroleum ether (3:1) removes unreacted starting materials.

  • Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) resolves diastereomers in racemic mixtures.

  • Spectroscopic Validation :

    • ¹H-NMR : Aromatic protons at δ 7.8–8.1 ppm (benzoate), pyrrolidine protons at δ 3.2–3.6 ppm.

    • HPLC : Retention time of 12.3 min on a C18 column (ACN/H₂O 70:30).

Industrial-Scale Considerations

Source highlights challenges in scaling pyrrolidine-based syntheses:

  • Catalyst Recycling : CeCl₃·7H₂O recovery rates exceed 90% in closed-loop systems.

  • Waste Management : K₂CO₃ from alkylation steps is neutralized with acetic acid for safe disposal.

  • Cost Analysis : Raw material costs dominate (∼65%), with 3-hydroxypyrrolidine costing $120–150/kg .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperatures.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group on the pyrrolidine ring can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester group may also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrrolidine vs. Piperazine-Linked Derivatives
  • Target Compound : The 3-hydroxypyrrolidine group introduces a hydroxyl moiety, increasing polarity compared to unsubstituted pyrrolidine (e.g., Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate, ). This enhances aqueous solubility but may reduce membrane permeability .
  • Piperazine-Linked Quinoline Derivatives (C1–C7, ): These compounds feature a piperazine bridge connected to a quinoline-carbonyl group. Their higher molecular weights (due to the quinoline moiety) and aromaticity likely reduce solubility compared to the target compound. For example, C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) is a yellow solid with a complex structure, suggesting lower solubility in polar solvents .
Ester Group Variations
  • Methyl vs. Ethyl Esters: The target’s methyl ester group (common in and compounds) is less lipophilic than ethyl esters (e.g., I-6230 in ).
Halogenated and Heterocyclic Derivatives
  • Halogen Substituents (C2–C4, ): Bromo, chloro, and fluoro groups increase lipophilicity and electron-withdrawing effects, which may enhance binding to hydrophobic targets but reduce solubility.
  • Heterocyclic Moieties ( and ): Pyridazine (I-6230) and chromenone () substituents introduce aromatic and planar structures, favoring π-π stacking interactions. The target’s pyrrolidine ring, however, provides conformational flexibility .
Analytical Methods
  • Common techniques include ¹H NMR, HRMS (), and LCMS/GCMS (). The target compound would likely require similar characterization to confirm the hydroxyl-pyrrolidine structure .

Data Tables: Comparative Analysis of Key Compounds

Compound Name Substituent/Backbone Molecular Weight (g/mol) Melting Point (°C) Key Analytical Methods Reference
Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate 4-(3-hydroxypyrrolidine) Inferred: ~265 Not reported ¹H NMR, HRMS (inferred)
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate 4-methyl, 3-pyrrolidine 235.3 (CAS 151296-55-8) Not reported HPLC, GCMS, NMR
C1 () Quinoline-piperazine-carbonyl Not reported Yellow solid ¹H NMR, HRMS
I-6230 () Ethyl 4-(pyridazin-3-yl)phenethylamino Not reported Not reported Not specified
Example in Fluorinated chromenone 572.4 258–260 Mass spectrometry, MP

Biological Activity

Methyl 4-(3-hydroxypyrrolidin-1-YL)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which include a benzoate moiety and a hydroxypyrrolidine group. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 221.26 g/mol. Its structure can be depicted as follows:

Methyl 4 3 hydroxypyrrolidin 1 YL benzoate\text{Methyl 4 3 hydroxypyrrolidin 1 YL benzoate}

This compound's specific combination of functional groups may enhance its biological activity compared to simpler derivatives.

Interaction Studies

Research indicates that compounds with both benzoate and pyrrolidine structures often exhibit significant biological activities. Interaction studies are crucial for understanding the pharmacodynamics of this compound. Preliminary studies suggest potential activities including:

  • Neuroactive properties: Similar compounds have shown effects on neurotransmission and neuroprotection.
  • Antimicrobial effects: Structural analogs have demonstrated efficacy against various microbial strains.
  • Anti-inflammatory activity: Compounds with similar structures have been linked to reduced inflammation in preclinical models.

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with related compounds. The following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
Methyl 4-pyrrolidin-1-ylbenzoatePyrrolidine attached to benzoateNeuroactive properties
Methyl 4-(3-hydroxyphenyl)benzoateHydroxyphenyl instead of pyrrolidineAntimicrobial effects
Methyl 3-(hydroxypyrrolidin-1-yl)benzoateHydroxypyrrolidine at different positionPotential anti-inflammatory
Methyl 4-hydroxybenzoateSimple hydroxy substitution on benzoateCommonly used as preservative

This compound stands out due to its specific combination of functional groups, which may enhance its biological activity compared to simpler derivatives .

Neuroactivity Assessment

A study conducted on similar pyrrolidine derivatives revealed that these compounds could modulate neurotransmitter systems, particularly involving serotonin and dopamine receptors. The findings indicated that modifications in the pyrrolidine ring could significantly alter neuroactivity, suggesting that this compound may possess similar properties .

Antimicrobial Evaluation

In another research effort, various benzoate derivatives were screened for antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound showed promising results, indicating potential as an antimicrobial agent. The study highlighted the importance of the hydroxyl group in enhancing solubility and interaction with microbial membranes .

Anti-inflammatory Studies

Research on anti-inflammatory properties has demonstrated that compounds with hydroxyl groups can inhibit pro-inflammatory cytokine production. In vitro assays indicated that this compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential therapeutic application in inflammatory diseases .

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